1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime
Description
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Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-25-22-18(15-6-8-16(20)9-7-15)14-23-10-12-24(13-11-23)19-5-3-2-4-17(19)21/h2-9H,10-14H2,1H3/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKCLHDACHVAZ-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC=CC=C2F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC=CC=C2F)\C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H21F2N3O, with a molecular weight of approximately 349.39 g/mol. Its structure includes a piperazine moiety, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of fluorine substituents may enhance lipophilicity, potentially improving blood-brain barrier penetration and increasing central nervous system activity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects through modulation of serotonin pathways.
- Anxiolytic Activity : Similar compounds have shown potential in reducing anxiety symptoms in animal models.
- Neuroprotective Properties : The compound's ability to mitigate neuronal damage in various models of neurodegeneration has been observed, suggesting potential therapeutic use in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential activity of this compound.
Table 1: Summary of Relevant Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of the compound is crucial for its therapeutic development.
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : High distribution volume is anticipated due to the ability to cross the blood-brain barrier.
- Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, common for piperazine derivatives.
- Excretion : Primarily renal excretion is expected, necessitating evaluation for potential nephrotoxicity.
Table 2: Pharmacokinetic Properties
| Property | Expected Value |
|---|---|
| Bioavailability | High |
| Volume of Distribution | Large |
| Half-life | Moderate |
| Primary Excretion Route | Renal |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antipsychotic agent. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and other mental health disorders.
Neuropharmacology
Research indicates that 1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime may exhibit neuroprotective properties. In vitro studies have suggested that it can prevent neuronal cell death induced by oxidative stress, a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Analytical Chemistry
The compound is used as a reference standard in analytical chemistry for the development of assays to detect similar piperazine derivatives. Its unique spectral properties make it suitable for use in chromatographic techniques like HPLC and GC-MS.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antipsychotic Activity | Evaluate the binding affinity to serotonin receptors | Showed significant binding to 5-HT2A receptors, indicating potential antipsychotic effects. |
| Neuroprotection | Assess neuroprotective effects against oxidative stress | Demonstrated reduced apoptosis in neuronal cell lines exposed to oxidative agents. |
| Analytical Method Development | Develop a method for quantifying piperazine derivatives | Established an HPLC method with a detection limit suitable for pharmacokinetic studies. |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime with high purity?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and oxime formation. Key steps include:
- Nucleophilic substitution : React 1-(4-fluorophenyl)-2-chloroethanone with 4-(2-fluorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) under reflux in ethanol .
- Oxime formation : Treat the intermediate ketone with hydroxylamine hydrochloride, followed by O-methylation using methyl iodide in basic conditions.
- Purification : Use column chromatography (silica gel, EtOAc/hexane) and monitor reaction progress via TLC .
Critical Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or incomplete oxime formation.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl and piperazine proton environments. The oxime proton (N–OH) is absent in O-methyloxime derivatives, confirming successful methylation .
- IR Spectroscopy : Confirm C=N (oxime, ~1640 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~427.45 g/mol) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the oxime group?
Methodological Answer:
- Data Collection : Use SHELX programs for structure solution and refinement. The oxime’s E/Z configuration can be determined via bond lengths (C=N: ~1.28 Å) and torsion angles .
- Validation : Apply the ADDSYM algorithm in PLATON to check for missed symmetry and validate hydrogen bonding networks involving the oxime .
- Case Study : For structurally similar compounds, synchrotron radiation improves resolution for fluorine atoms, which exhibit weak scattering .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, receptor subtypes). For example, fluorophenyl substituents may exhibit varying affinities for serotonin (5-HT₁A) vs. dopamine (D₂) receptors .
- Control Experiments : Validate purity via HPLC and exclude solvent effects (e.g., DMSO concentration >0.1% may alter membrane permeability) .
- Meta-Analysis : Use molecular docking to correlate substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) with activity trends .
Advanced: What computational strategies predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with the 5-HT₁A receptor. The piperazine nitrogen often forms hydrogen bonds with Asp116, while the fluorophenyl group engages in π-π stacking .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
- Benchmarking : Compare results with experimental IC₅₀ values from radioligand assays to refine force field parameters .
Advanced: How does the O-methyloxime group influence metabolic stability compared to unmodified oximes?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Methylation reduces oxidative degradation of the oxime group, enhancing half-life .
- Structural Insights : The methyl group sterically hinders cytochrome P450 enzymes (e.g., CYP3A4), as seen in analogs with similar substituents .
- Comparative Data : O-methyloxime derivatives show 2–3× higher plasma stability than hydroxyl oximes in pharmacokinetic studies .
Advanced: What strategies optimize the compound’s selectivity for specific GPCR targets?
Methodological Answer:
- SAR Studies : Modify the fluorophenyl position (ortho vs. para) and piperazine substituents. For example, 2-fluorophenyl enhances 5-HT₁A selectivity, while 4-fluorophenyl favors D₂ .
- Functional Assays : Use cAMP accumulation and β-arrestin recruitment assays to differentiate agonist vs. antagonist behavior .
- Crystallographic Data : Co-crystallize with receptors (e.g., 5-HT₁A) to identify critical binding residues and guide rational design .
Advanced: How can researchers validate in vitro findings in vivo without commercial animal models?
Methodological Answer:
- Zebrafish Models : Assess locomotor activity (e.g., light-dark transition tests) to screen for anxiolytic or sedative effects .
- Microdialysis : Measure neurotransmitter levels (e.g., serotonin in rat prefrontal cortex) post-administration .
- Dose Translation : Use allometric scaling (body surface area) to extrapolate effective doses from cell-based IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
